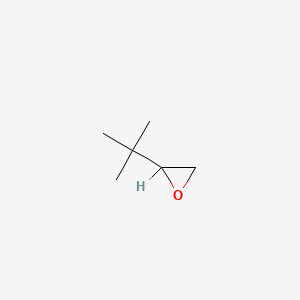

3,3-Dimethyl-1,2-epoxybutane

Description

The exact mass of the compound 2-tert-Butyloxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 356829. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAYDCIZOFDHRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-57-5 | |

| Record name | Poly(tert-butylethylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001020954 | |

| Record name | 3,3-Dimethyl-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245-30-9 | |

| Record name | 2-(1,1-Dimethylethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyloxirane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethyl-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 3,3-Dimethyl-1,2-epoxybutane (CAS 2245-30-9)

This guide provides a comprehensive technical overview of this compound, a sterically hindered aliphatic epoxide. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, characteristic reactivity, and applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of a Hindered Epoxide

This compound, also known as tert-butyloxirane, is a compact monoepoxide valued for its unique structural features.[1] The presence of a bulky tert-butyl group adjacent to the oxirane ring introduces significant steric hindrance, which modulates its reactivity in a predictable manner. This characteristic makes it an ideal model compound for mechanistic studies and a valuable reactive intermediate in the synthesis of fine chemicals, advanced coatings, and specialized polymers.[1] Its volatility and well-defined structure are particularly advantageous for laboratory-scale synthesis and kinetic investigations.[1]

Physicochemical & Spectroscopic Profile

Precise characterization is fundamental to the effective application of any chemical intermediate. The key properties of this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2245-30-9 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O | [1][2][3][4][5] |

| Molecular Weight | 100.16 g/mol | [1][2][3][4][5] |

| Appearance | Clear, colorless liquid | [1][5][6] |

| Boiling Point | 95-96 °C (approx. 374 K) | [2][6] |

| Synonyms | tert-Butylethylene oxide, 2-tert-Butyloxirane | [1][2][3][7] |

| SMILES | CC(C)(C)C1CO1 | [4][5][7] |

| InChI Key | HEAYDCIZOFDHRM-UHFFFAOYSA-N | [2][3][4][7] |

Spectroscopic Data

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. Comprehensive data, including Mass Spectrometry (Electron Ionization), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), are publicly available through databases such as the NIST WebBook and commercial supplier resources.[2][3][8] This analytical data is crucial for reaction monitoring and final product verification.

Synthesis Methodologies: Crafting the Oxirane Ring

The formation of the strained three-membered ether ring of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Method A: Direct Epoxidation of an Alkene

This is a classic and direct approach involving the electrophilic addition of an oxygen atom across the double bond of the corresponding alkene, 3,3-dimethyl-1-butene.[9] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.

Experimental Protocol: Alkene Epoxidation

-

Dissolution: Dissolve 3,3-dimethyl-1-butene (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic nature of the reaction.

-

Reagent Addition: Add m-CPBA (approx. 1.1 eq), either neat or as a solution in DCM, dropwise to the stirred alkene solution. The slight excess of the oxidizing agent ensures complete consumption of the starting alkene.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alkene spot is no longer visible.[10]

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound via alkene epoxidation.

Method B: Intramolecular Williamson Ether Synthesis

An alternative and robust strategy is the base-induced intramolecular cyclization of a halohydrin, a classic example of the Williamson ether synthesis.[11] This method involves deprotonating the hydroxyl group of a precursor like 1-bromo-3,3-dimethylbutan-2-ol, followed by an intramolecular Sₙ2 attack that displaces the adjacent halide, forming the epoxide ring.[12]

Experimental Protocol: Intramolecular Cyclization

-

Inert Atmosphere: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Precursor Addition: Add a solution of 1-bromo-3,3-dimethylbutan-2-ol (1.0 eq) in anhydrous THF dropwise to the stirred NaH suspension at 0 °C. The evolution of hydrogen gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting halohydrin is consumed (monitor by TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any unreacted NaH.

-

Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford the crude epoxide, which can be purified by distillation.

Caption: Mechanism of epoxide formation via intramolecular Williamson ether synthesis.

Reactivity & Mechanistic Principles

The reactivity of epoxides is dominated by ring-opening reactions driven by the relief of significant ring strain (~13 kcal/mol). The reaction pathway—specifically the site of nucleophilic attack—is dictated by the reaction conditions (acidic vs. basic).

Base-Catalyzed Ring Opening (Sₙ2 Mechanism)

Under basic or nucleophilic conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the concerted opening of the C-O bond. Due to the steric hindrance of the tert-butyl group, the attack occurs exclusively at the less substituted carbon (C1).[13][14]

Caption: Regioselectivity of base-catalyzed epoxide ring-opening.

Acid-Catalyzed Ring Opening (Sₙ1-like Mechanism)

In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group. This activation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack occurs at the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the Sₙ1-like transition state.[13][14]

Caption: Regioselectivity of acid-catalyzed epoxide ring-opening.

Applications in Research and Drug Development

As a functionalized building block, this compound serves as a precursor in multi-step syntheses. While specific applications in marketed drugs are proprietary, its role is emblematic of how epoxides are utilized in pharmaceutical development.

-

Chiral Synthesis: The epoxide can be opened with various nucleophiles to generate chiral 1,2-disubstituted products. If a chiral version of the epoxide is synthesized (e.g., via Sharpless asymmetric epoxidation of the corresponding allyl alcohol), it becomes a powerful tool for asymmetric synthesis.[15]

-

Intermediate for Fine Chemicals: It is a key reactive intermediate for producing materials used in coatings, adhesives, and polymer chemistry.[1]

-

Pharmaceutical Scaffolds: Epoxides are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals.[5] The ring-opening reactions allow for the stereospecific introduction of functionalities, a critical step in building the carbon skeletons of biologically active compounds.[12][16]

Safety & Handling

This compound is classified as a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is known to cause skin and serious eye irritation.[17] It may be harmful if swallowed.[4][17]

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[17]

-

Storage: Store in a cool, tightly closed container away from ignition sources.[17]

A comprehensive Safety Data Sheet (SDS) should always be consulted prior to handling this compound. [1][17][18]

Conclusion

This compound is more than a simple chemical; it is a versatile tool for the modern organic chemist. Its sterically hindered nature provides a unique platform for controlling regioselectivity in synthetic transformations and for probing the intricacies of reaction mechanisms. From fundamental academic research to the early stages of drug discovery and materials science, this compact epoxide offers a reliable and predictable entry point to a wide range of more complex molecular architectures.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2245-30-9). Retrieved from Cheméo. [Link]

-

VUP, a.s. (n.d.). This compound. Retrieved from VUP, a.s. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

Chegg. (2021, January 25). Alkene Epoxidation Synthesis of this compound. Retrieved from Chegg. [Link]

-

NIST. (n.d.). Mass Spectrum of this compound. NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

NIST. (n.d.). Mass spectrum (electron ionization) of this compound. NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

Chegg. (2020, December 13). Solved OK 2-12: Epoxidation - 1 For this assignment, the. Retrieved from Chegg. [Link]

-

I. M. Pastor, M. Yus. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC - NIH. Retrieved from NIH. [Link]

-

MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from MDPI. [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from Chemistry LibreTexts. [Link]

-

Total Organic Chemistry. (2020, July 22). Reactions of Epoxides | Organic Chemistry Lessons. Retrieved from YouTube. [Link]

Sources

- 1. vupinternational.com [vupinternational.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 3,3-ジメチル-1,2-エポキシブタン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 95% | CymitQuimica [cymitquimica.com]

- 6. This compound | 2245-30-9 [chemicalbook.com]

- 7. This compound (CAS 2245-30-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. chegg.com [chegg.com]

- 10. chegg.com [chegg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. matrixscientific.com [matrixscientific.com]

3,3-Dimethyl-1,2-epoxybutane molecular weight

An In-Depth Technical Guide to 3,3-Dimethyl-1,2-epoxybutane: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound, also known by its IUPAC name 2-tert-butyloxirane, is a valuable and sterically hindered epoxide compound.[1][2] Its unique structural feature, a bulky tert-butyl group adjacent to the oxirane ring, governs its reactivity and makes it a crucial intermediate in fine chemical synthesis, polymer research, and pharmaceutical development.[3][4] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and key applications for researchers and professionals in the chemical sciences.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's properties is fundamental to its application. This compound is a colorless liquid under standard conditions.[5] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | [1][6] |

| Molecular Weight | 100.16 g/mol | [2][6][7] |

| CAS Number | 2245-30-9 | [1][2][7] |

| IUPAC Name | 2-tert-butyloxirane | [2] |

| Boiling Point | 95-96 °C | [5][8] |

| Density | 0.822 g/cm³ | [8] |

| Refractive Index | 1.4010 | [8] |

| Flash Point | -1 °C | [8] |

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the epoxy ring protons and the tert-butyl group. The protons of the epoxy ring typically appear around 3.00 ppm.[9] |

| ¹³C NMR | The carbon NMR provides distinct signals for the two carbons of the oxirane ring and the carbons of the tert-butyl group. |

| IR Spectroscopy | The infrared spectrum displays characteristic peaks for the epoxide ring, including the C-O-C symmetric and asymmetric stretching vibrations, typically found in the 1280-1230 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹ regions.[10] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M+) at m/z 100, corresponding to the molecular weight of the compound.[11] Fragmentation patterns are consistent with the structure, often involving the loss of alkyl fragments. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Epoxidation of 3,3-Dimethyl-1-butene

A common and direct method is the epoxidation of 3,3-dimethyl-1-butene. This electrophilic addition reaction can be carried out using various epoxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).[12]

Experimental Protocol: Synthesis via Epoxidation

-

Dissolution: Dissolve 3,3-dimethyl-1-butene in a suitable chlorinated solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0 °C to control the exothermic reaction.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA in the same solvent to the stirred alkene solution over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.[13]

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Intramolecular Williamson Ether Synthesis

An alternative route involves the base-mediated cyclization of a halohydrin precursor, such as 1-bromo-3,3-dimethyl-butan-2-ol.[3] This intramolecular Sₙ2 reaction is an efficient method for forming the epoxide ring.[3]

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the strained three-membered oxirane ring, which is susceptible to ring-opening reactions by various nucleophiles. The sterically demanding tert-butyl group plays a crucial role in directing the regioselectivity of these reactions.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The attack preferentially occurs at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the adjacent alkyl groups.

Base-Catalyzed Ring Opening

In the presence of a strong, non-bulky nucleophile under basic or neutral conditions, the ring-opening follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring.

Ring-Opening Mechanisms

Caption: Regioselectivity in epoxide ring-opening reactions.

Applications in Research and Development

The unique structural and reactivity profile of this compound makes it a valuable building block in several areas.

-

Pharmaceutical Intermediates: It serves as a precursor in the synthesis of complex organic molecules with potential therapeutic applications.[3][5][14]

-

Fine Chemical Synthesis: Its controlled reactivity is exploited in the development of high-value specialty chemicals.[4]

-

Polymer Chemistry: It is used in the synthesis of model polymers and in coatings research to introduce specific functionalities.[4]

-

Mechanistic Studies: Due to its defined structure, it is often employed in studies investigating the mechanisms of epoxide ring-opening reactions.[4]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[14] It can cause skin and eye irritation.[14] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a sterically hindered epoxide with significant utility in organic synthesis and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an important tool for chemists in both academic and industrial settings. A thorough understanding of its synthesis, characterization, and reaction mechanisms is key to leveraging its full potential in the development of novel molecules and materials.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2245-30-9). [Link]

-

Chegg. (2021, January 25). Alkene Epoxidation Synthesis of this compound Background. [Link]

-

VUP, a.s. (n.d.). This compound. [Link]

-

Chegg. (2020, December 13). Solved OK 2-12: Epoxidation - 1 For this assignment, the. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

Niu, X., Wang, L., Cao, J., Cao, Y., He, P., Zhou, J., & Li, H. (2019). Efficient synthesis of epoxybutane from butanediol via a two-step process. RSC Advances, 9(20), 11135-11142. [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 2,3-Epoxy-2,3-dimethylbutane. [Link]

-

Wikipedia. (n.d.). 2,3-Epoxybutane. [Link]

-

Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

Colomer, I., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. RSC Advances, 11(15), 8689-8698. [Link]

-

International Agency for Research on Cancer. (1994). 1,2-Epoxybutane. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 60. [Link]

-

Nanjing Chemical Material Corp. (n.d.). The Latest Research Progress on 1,2-Epoxybutane. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern. [Link]

-

The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]

-

ResearchGate. (n.d.). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vupinternational.com [vupinternational.com]

- 5. This compound | 2245-30-9 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound, 95% | Fisher Scientific [fishersci.ca]

- 8. This compound CAS#: 2245-30-9 [m.chemicalbook.com]

- 9. marinelipids.ca [marinelipids.ca]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Solved Alkene Epoxidation Synthesis of | Chegg.com [chegg.com]

- 13. Solved OK 2-12: Epoxidation - 1 For this assignment, the | Chegg.com [chegg.com]

- 14. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 3,3-Dimethyl-1,2-epoxybutane: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of versatile building blocks in the successful execution of complex synthetic campaigns. Among these, sterically hindered epoxides represent a class of reagents that offer unique reactivity profiles, enabling chemists to forge intricate molecular architectures with high degrees of stereocontrol. This guide is dedicated to one such molecule: 3,3-Dimethyl-1,2-epoxybutane. Its distinct structural features, characterized by a sterically demanding tert-butyl group adjacent to the oxirane ring, present both challenges and opportunities in organic synthesis. The purpose of this document is to provide a comprehensive technical overview of this valuable compound, moving beyond a simple recitation of facts to offer a deeper understanding of its chemical personality. We will delve into the nuances of its synthesis, explore the governing principles of its reactivity, and showcase its utility as a strategic component in the construction of complex molecules. It is my hope that this guide will not only serve as a practical resource but also inspire innovative applications of this compound in your own research endeavors.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-tert-butyloxirane, is a compact, sterically hindered monoepoxide.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [3] |

| CAS Number | 2245-30-9 | [2] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | ~101-102 °C | [2] |

| Density | ~0.825 g/mL | |

| Synonyms | 2-tert-Butyloxirane, tert-Butylethylene oxide | [2] |

The structural formula of this compound is presented below:

Caption: Workflow for the epoxidation of 3,3-dimethyl-1-butene.

Experimental Protocol: Epoxidation with m-CPBA [1][5]

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethyl-1-butene (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the stirred alkene solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with a saturated aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Intramolecular Williamson Ether Synthesis

An alternative and often high-yielding approach is the base-mediated intramolecular cyclization of a corresponding halohydrin, specifically 1-bromo-3,3-dimethyl-butan-2-ol. [6]This reaction follows a classic Sₙ2 mechanism where the deprotonated hydroxyl group acts as an internal nucleophile, displacing the adjacent halide to form the epoxide ring. [7]

Caption: Workflow for the intramolecular Williamson ether synthesis.

Experimental Protocol: Intramolecular Cyclization [6]

-

Reaction Setup: Dissolve 1-bromo-3,3-dimethyl-butan-2-ol (1.0 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask.

-

Base Addition: While stirring at room temperature, add a strong base such as powdered sodium hydroxide (1.2 equivalents) or sodium hydride.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to yield the crude epoxide. Further purification can be achieved by distillation or column chromatography.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the ring-opening of the strained oxirane ring. The regioselectivity of this ring-opening is a key consideration in its synthetic applications and is largely dictated by the reaction conditions.

Under basic or nucleophilic conditions , the ring-opening proceeds via a classic Sₙ2 mechanism. Due to the significant steric hindrance imposed by the tert-butyl group, the nucleophile will preferentially attack the less substituted carbon atom (C1) of the epoxide ring. This leads to the formation of a primary alcohol after protonation.

Caption: Regioselective ring-opening under nucleophilic conditions.

Applications in Organic Synthesis and Drug Development

This compound serves as a valuable intermediate in the synthesis of fine chemicals and has potential applications in the development of pharmaceuticals. [1]Its sterically hindered nature allows for controlled reactivity, making it a useful building block for introducing the tert-butyl group into more complex molecules.

While specific examples of its incorporation into marketed drugs are not widely documented, the synthetic utility of this epoxide is evident in its use as a precursor to other important synthetic intermediates. For instance, it can be isomerized to 3,3-dimethylbutyraldehyde, a component used in the synthesis of sweeteners derived from aspartame.

The ring-opening of this compound with various nucleophiles provides access to a range of 1,2-difunctionalized compounds that can be further elaborated into more complex structures. The principles of its reactivity are analogous to those of other epoxides used in the synthesis of bioactive molecules, such as certain antiviral and antifungal agents. [6][8][9]For example, the synthesis of some HIV protease inhibitors involves the ring-opening of epoxide precursors. [10][11][12]

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the epoxide ring and the nine equivalent protons of the tert-butyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the two carbons of the oxirane ring, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkyl groups and C-O stretching frequencies associated with the epoxide ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak, and the fragmentation pattern will likely be influenced by the tert-butyl group. [13][14]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. [3]It is harmful if swallowed and causes eye irritation. [3]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS). [3][5][15]

Conclusion

This compound is a sterically hindered epoxide with a well-defined reactivity profile. Its synthesis is readily achievable through established methods, and its utility as a synthetic intermediate is clear. The regioselective nature of its ring-opening reactions under nucleophilic conditions makes it a valuable tool for the introduction of the neopentyl moiety in a controlled manner. For researchers in drug development and organic synthesis, a thorough understanding of the principles outlined in this guide will enable the strategic application of this versatile building block in the creation of novel and complex molecular targets.

References

-

3-Chloroperbenzoic acid (MCPBA). (2017, May 25). Standard Operating Procedure. Retrieved from [Link]

- SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.

-

This compound. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

This compound. (n.d.). VUP, a.s. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

- Ghosh, A. K., et al. (2006). Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 49(17), 5252–5261.

- Wang, J., et al. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 8, 1185–1201.

- Zhang, W., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(9), 13838–13851.

- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]

- Foley, D. J., et al. (2024). Continuous flow synthesis of the antiviral drug tecovirimat and related sp3-rich scaffolds. Chemical Science, 15(39), 14643-14648.

- Design and synthesis of highly potent HIV-1 protease inhibitors and the development of synthetic methods for benzofused oxabicyclooctanes and nonanes. (n.d.). ProQuest.

- Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (2014).

- Multi-Step Synthesis in the Development of Antiviral Agents. (2024, September 2). Scholars Research Library.

- Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2019). SciELO México.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2016). Journal of Advanced Pharmaceutical Technology & Research, 7(3), 90–95.

- Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Deriv

- Syntheses of FDA Approved HIV Protease Inhibitors. (2002). Current Organic Synthesis, 1(2), 113-143.

- Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. (2001). Journal of Medicinal Chemistry, 44(25), 4347–4356.

- Design and Synthesis of HIV Protease Inhibitors. Variations of the Carboxy Terminus of the HIV Protease Inhibitor L-682679. (1991). Journal of Medicinal Chemistry, 34(8), 2335–2343.

- Can someone explain how to label this compound (this compound) from the peaks on the 13C NMR spectrum? (2020, June 17). Chegg.

- CHAPTER 2 Fragmentation and Interpret

- Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). (n.d.). Organic Syntheses Procedure.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube.

- Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. (2025, August 10).

- Formation of epoxides from alkenes using m-CPBA. (n.d.). Master Organic Chemistry.

- Mass Spectrometry: Fragment

- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.

- 1,2-Epoxybutane. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.

- Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. (n.d.). Mini-Reviews in Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scholar.valpo.edu [scholar.valpo.edu]

A-Z Guide to Spectroscopic Data of 3,3-Dimethyl-1,2-epoxybutane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1,2-epoxybutane (C₆H₁₂O, MW: 100.16 g/mol ) is a chiral epoxide featuring a strained three-membered ring attached to a sterically demanding tert-butyl group.[1][2][3] This unique structure presents distinct spectroscopic features that are crucial for its unambiguous identification and characterization. Understanding its spectral signature is paramount for monitoring reaction progress, assessing purity, and confirming its structure in complex synthetic pathways. This guide delves into the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—to provide a holistic analytical profile of the molecule.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of this compound lies in its molecular structure. The presence of a chiral center at C2 and the magnetic non-equivalence of the protons and carbons of the epoxide ring give rise to complex and informative spectra.

-

The tert-Butyl Group: This group (C(CH₃)₃) acts as a bulky, sterically hindering moiety. Its nine protons are chemically and magnetically equivalent, leading to a single, sharp signal in the ¹H NMR spectrum. Its quaternary carbon and three equivalent methyl carbons are also readily identifiable in the ¹³C NMR spectrum.

-

The Epoxide Ring: The three-membered ring is characterized by significant ring strain, which influences its vibrational frequencies in IR spectroscopy.[4] The protons on the ring (one on C2, two on C1) are diastereotopic, meaning they reside in different chemical environments. This non-equivalence is a critical feature in the ¹H NMR spectrum, leading to distinct signals and complex coupling patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis provides detailed information about the connectivity and chemical environment of each atom. For epoxides, characteristic resonances appear at approximately 2.5 to 3.5 ppm in ¹H NMR spectra.[5]

¹H NMR Spectroscopy

The protons on the epoxide ring of this compound form a classic AMX spin system, where each proton is chemically distinct and couples to the other two with different coupling constants.

Table 1: ¹H NMR Spectroscopic Data

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₃C- | ~0.9 - 1.0 | Singlet (s) | 9H |

| -CH₂ (H_A) | ~2.4 - 2.5 | Doublet of Doublets (dd) | 1H |

| -CH₂ (H_B) | ~2.7 - 2.8 | Doublet of Doublets (dd) | 1H |

| -CH-O (H_X) | ~2.8 - 2.9 | Doublet of Doublets (dd) | 1H |

Causality of Observations:

-

The tert-Butyl Singlet: The nine protons of the tert-butyl group are equivalent due to free rotation around the C-C single bonds and are not coupled to any neighboring protons, resulting in a sharp singlet integrated to 9H.

-

The AMX System: The three protons on the epoxide ring are all non-equivalent. The two protons on C1 (H_A and H_B) are diastereotopic. H_A is cis to the tert-butyl group, while H_B is trans. Both couple to each other (geminal coupling) and to the proton on C2 (H_X, vicinal coupling), resulting in three distinct doublet of doublets signals.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. GC-MS is preferred as it also confirms the purity of the sample.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z = 35 to 150.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure. Compare the obtained spectrum with a reference database like the NIST Mass Spectrometry Data Center for validation. [6]

References

-

NIST Chemistry WebBook, SRD 69. This compound. [Link]

-

NIST Chemistry WebBook, SRD 69. This compound. [Link]

-

Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Oregon State University. Spectroscopy of Ethers and Epoxides. [Link]

-

Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Mass Spectrometry Data Center. This compound Mass Spectrum. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,3-Dimethyl-1,2-epoxybutane

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-Dimethyl-1,2-epoxybutane, also known as tert-butylethylene oxide[1][2][3][4]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation for this sterically hindered epoxide. We will explore the key concepts of chemical shift, spin-spin coupling, and the critical role of diastereotopicity in shaping the complex spectral features of this molecule. A detailed experimental protocol for acquiring high-quality ¹H NMR data is provided, followed by a thorough, peak-by-peak analysis of the spectrum. This guide aims to serve as a definitive resource for understanding and utilizing ¹H NMR spectroscopy in the characterization of this compound and related epoxide-containing compounds.

Introduction: The Significance of this compound and its NMR Signature

This compound (C₆H₁₂O) is a valuable compact tertiary monoepoxide recognized for its sterically hindered reactivity.[1] This structural feature makes it an important intermediate in fine chemical synthesis, coatings research, and as a model system in polymer chemistry.[1] Accurate and unambiguous characterization of this molecule is paramount, and ¹H NMR spectroscopy stands as one of the most powerful analytical tools for this purpose.

The ¹H NMR spectrum of an organic molecule provides a detailed "fingerprint," offering insights into the electronic environment of each proton and their spatial relationships with neighboring protons. For this compound, the spectrum is not as straightforward as one might initially assume. The presence of a chiral center at C2 and the fixed, strained three-membered ring gives rise to magnetically non-equivalent protons, a phenomenon known as diastereotopicity.[5][6] Understanding these nuances is crucial for accurate spectral assignment and, by extension, for verifying the purity and structure of the compound.

This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing both the theoretical framework and practical guidance necessary for its complete interpretation.

Theoretical Principles: Deciphering the ¹H NMR Spectrum

A thorough understanding of the following fundamental NMR principles is essential for interpreting the spectrum of this compound.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the oxygen atom in the epoxide ring, deshield nearby protons, causing them to resonate at a higher frequency (further downfield) in the NMR spectrum. Protons on the carbons of an epoxide ring typically appear in the 2.5 to 3.5 ppm region.[5][6][7] The bulky tert-butyl group, being electron-donating, will influence the precise chemical shifts of the epoxide protons.

Spin-Spin Coupling (J)

Neighboring, non-equivalent protons influence each other's magnetic fields, leading to the splitting of NMR signals into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the number of neighboring protons and their dihedral angles. For vicinal protons (on adjacent carbons), the Karplus relationship predicts a dependence of the J-coupling on the dihedral angle, which is particularly relevant in rigid systems like epoxides.

Diastereotopicity: The Key to Understanding Complexity

A critical concept for interpreting the spectrum of this compound is diastereotopicity. The two protons on C1 (the -CH₂- group of the epoxide) are diastereotopic.[5][6][8] This is because the molecule is chiral at C2, and replacing either of the C1 protons with a different group would create a pair of diastereomers.[8]

Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts.[8] They will appear as two separate signals in the ¹H NMR spectrum and will couple to each other (geminal coupling) and to the proton on C2 (vicinal coupling). This results in a more complex splitting pattern than a simple triplet or quartet.

Predicted ¹H NMR Spectrum of this compound

Based on the principles outlined above, we can predict the key features of the ¹H NMR spectrum of this compound.

| Proton(s) | Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| H-a, H-b | -CH₂- (epoxide) | ~2.5 - 3.0 | Doublet of doublets (dd) | Jab (geminal), Jac (vicinal), Jbc (vicinal) |

| H-c | -CH- (epoxide) | ~2.8 - 3.2 | Doublet of doublets (dd) | Jca (vicinal), Jcb (vicinal) |

| -C(CH₃)₃ | tert-butyl | ~1.0 | Singlet (s) | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

The diastereotopic protons H-a and H-b will each appear as a doublet of doublets. Each is split by the other geminal proton and by the vicinal proton H-c. Similarly, H-c will be split by both H-a and H-b, also resulting in a doublet of doublets. The nine protons of the tert-butyl group are all equivalent due to free rotation around the C-C single bond and will therefore appear as a sharp singlet.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Parameters may need to be optimized for different instruments.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio for a moderately concentrated sample. |

| Acquisition Time (AQ) | ~4 s | Ensures good digital resolution. |

| Relaxation Delay (D1) | 2-5 s | Allows for full relaxation of protons, leading to accurate integration. |

| Spectral Width (SW) | 12-15 ppm | Covers the entire expected range of proton chemical shifts. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

In-depth Spectral Analysis

A detailed analysis of the ¹H NMR spectrum reveals the distinct signals for each set of protons in this compound.

The tert-Butyl Group (-C(CH₃)₃)

-

Chemical Shift: This signal appears as a sharp singlet at approximately 1.0 ppm.

-

Integration: It integrates to 9 protons.

-

Justification: The nine protons of the three methyl groups are equivalent due to rapid rotation around the C-C single bonds. They have no neighboring protons to couple with, hence the singlet multiplicity. Its upfield position is characteristic of alkyl protons.

The Epoxide Protons (-CH-CH₂-)

This region of the spectrum is the most informative and complex, showcasing the effects of diastereotopicity.

-

The -CH- Proton (H-c):

-

Chemical Shift: This proton will appear as a doublet of doublets in the range of 2.8-3.2 ppm.

-

Coupling: It is coupled to the two diastereotopic protons of the -CH₂- group (H-a and H-b) with two different vicinal coupling constants (Jca and Jcb).

-

-

The -CH₂- Protons (H-a and H-b):

-

Chemical Shift: These two protons will appear as two distinct signals, each a doublet of doublets, in the range of 2.5-3.0 ppm.

-

Coupling:

-

They are coupled to each other with a geminal coupling constant (Jab).

-

Each is also coupled to the -CH- proton (H-c) with a unique vicinal coupling constant (Jac and Jbc).

-

-

The resulting pattern for the epoxide protons is a classic AMX spin system, where A, M, and X represent the three non-equivalent epoxide protons.

Visualization of the Molecular Structure and Spin System

To aid in the visualization of the relationships between the protons, the following diagrams are provided.

Caption: Molecular structure of this compound with proton labeling.

Caption: Spin-spin coupling network in this compound.

Conclusion: A Powerful Tool for Structural Elucidation

The ¹H NMR spectrum of this compound provides a wealth of information that, when correctly interpreted, allows for the unambiguous confirmation of its structure. The key to deciphering this spectrum lies in a solid understanding of fundamental NMR principles, particularly the concept of diastereotopicity, which gives rise to the complex splitting patterns of the epoxide ring protons. By following the detailed experimental protocol and analytical workflow presented in this guide, researchers can confidently acquire and interpret high-quality ¹H NMR data for this important chemical intermediate. This knowledge is not only crucial for quality control and reaction monitoring but also serves as a foundational example for the spectral analysis of other chiral epoxides.

References

-

4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. (2025). Retrieved from [Link]

-

Xia, W., Budge, S. M., & Lumsden, M. D. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 487-497. Retrieved from [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

CH 336: Epoxide Spectroscopy - Oregon State University. (2020). Retrieved from [Link]

-

How to differentiate diastereotopic protons by NMR in flexible groups? - Chemistry Stack Exchange. (2016). Retrieved from [Link]

-

This compound - VUP, a.s. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved from [Link]

-

Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Chemical Properties of this compound (CAS 2245-30-9) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. vupinternational.com [vupinternational.com]

- 2. This compound (CAS 2245-30-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 8. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,3-Dimethyl-1,2-epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Elucidation of a Chiral Building Block

3,3-Dimethyl-1,2-epoxybutane, also known as 2-tert-butyloxirane, is a valuable chiral building block in organic synthesis. Its sterically demanding tert-butyl group and reactive epoxide ring make it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Unambiguous structural characterization is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a primary analytical technique for this purpose.[1]

Predicted ¹³C NMR Chemical Shifts

Due to the absence of published experimental data, the ¹³C NMR chemical shifts for this compound have been generated using a validated prediction algorithm. These predicted values provide a strong foundation for spectral assignment and structural verification.

The structure of this compound features four unique carbon environments, which should give rise to four distinct signals in a proton-decoupled ¹³C NMR spectrum.

Molecular Structure and Carbon Atom Numbering

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Multiplicity (Proton-Coupled) | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 (CH₂) | Triplet | ~46.5 | Methylene carbon of the epoxide ring, deshielded by the adjacent oxygen atom. |

| C2 (CH) | Doublet | ~61.0 | Methine carbon of the epoxide ring, significantly deshielded by the directly attached oxygen atom and the adjacent tert-butyl group. |

| C3 (C) | Singlet | ~32.0 | Quaternary carbon of the tert-butyl group. |

| C4, C5, C6 (CH₃) | Quartet | ~25.0 | Equivalent methyl carbons of the tert-butyl group. |

Note: These values are predicted and may vary slightly from experimental results depending on the solvent and other acquisition parameters.

Theoretical Basis for Chemical Shift Assignments

The predicted chemical shifts are grounded in fundamental principles of NMR spectroscopy. The electronegativity of substituents and the degree of carbon substitution are primary factors influencing the magnetic environment of each nucleus.[2]

-

Influence of the Epoxide Oxygen: The highly electronegative oxygen atom in the epoxide ring withdraws electron density from the adjacent carbons (C1 and C2). This "deshielding" effect causes these nuclei to resonate at a lower magnetic field, resulting in higher chemical shift values (downfield shift). C2 is more deshielded than C1 due to being a methine carbon directly bonded to the bulky tert-butyl group.

-

Effect of the Tert-Butyl Group: The quaternary carbon (C3) of the tert-butyl group is shielded compared to the epoxide carbons, as it is not directly attached to an electronegative atom. The three methyl carbons (C4, C5, C6) are equivalent due to free rotation around the C2-C3 bond and therefore resonate at the same chemical shift, appearing as a single, more intense signal.

-

Ring Strain: While not as pronounced as the inductive effects of oxygen, the inherent ring strain of the three-membered epoxide ring can also influence the electronic environment and thus the chemical shifts of C1 and C2.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound.

Workflow for ¹³C NMR Data Acquisition

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined solvent peak for referencing.

-

Transfer the solution to a 5 mm NMR tube and cap it securely. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample into the NMR magnet.

-

Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Tuning and Matching: The NMR probe is tuned to the ¹³C resonance frequency (e.g., ~125 MHz on a 500 MHz spectrometer) to ensure maximum signal transmission and sensitivity.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals.

-

-

Data Acquisition:

-

Load a standard proton-decoupled ¹³C NMR experiment. This involves broadband decoupling of protons to collapse all ¹³C-¹H couplings, resulting in a single sharp peak for each unique carbon atom.

-

Set the key acquisition parameters:

-

Spectral Width (SW): A typical range for ¹³C NMR is 0 to 220 ppm to encompass most organic signals.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. A starting point could be 128 or 256 scans, with more scans for dilute samples.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is typical for qualitative spectra.

-

-

Start the acquisition.

-

-

Data Processing:

-

After the acquisition is complete, the Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is then phase-corrected to ensure all peaks are in the positive absorptive mode.

-

The chemical shift axis is calibrated by setting the solvent peak to its known value (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[3]

-

A baseline correction is applied to ensure the baseline of the spectrum is flat.

-

Conclusion

While experimental ¹³C NMR data for this compound is not currently available in public repositories, this guide provides a robust framework for its structural analysis based on high-quality predicted chemical shifts. The provided data, theoretical explanations, and detailed experimental protocol offer researchers a comprehensive resource for identifying and characterizing this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Epoxy-2,3-dimethylbutane. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

In-Depth Technical Guide to the FT-IR Analysis of 3,3-Dimethyl-1,2-epoxybutane

Introduction: The Analytical Significance of 3,3-Dimethyl-1,2-epoxybutane

This compound, also known as tert-butyloxirane, is a valuable epoxide intermediate in organic synthesis, prized for its sterically hindered tert-butyl group which can direct reaction pathways and impart specific properties to target molecules.[1][2] Its utility in the development of pharmaceuticals and specialty polymers necessitates stringent quality control to ensure purity and structural integrity. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint," allowing for the unambiguous identification of the epoxide ring and the tert-butyl moiety, as well as the detection of critical impurities. This guide provides a comprehensive overview of the FT-IR analysis of this compound, from sample handling to in-depth spectral interpretation, designed for researchers and drug development professionals.

Methodology: Acquiring a High-Fidelity FT-IR Spectrum

The volatile nature of this compound requires a considered approach to sample handling to obtain a high-quality spectrum. Attenuated Total Reflectance (ATR) FT-IR is the preferred method due to its minimal sample preparation and ease of use with liquids.

Experimental Protocol: ATR-FTIR

-

Instrument Setup:

-

Spectrometer: A benchtop FT-IR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

-

Detector: Deuterated Triglycine Sulfate (DTGS) detector is suitable for routine analysis.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-addition of 16 to 32 scans is recommended to achieve a good signal-to-noise ratio.

-

-

Sample Preparation and Measurement:

-

Background Spectrum: Ensure the ATR crystal is impeccably clean. A wipe with isopropyl alcohol followed by a dry, lint-free tissue is standard practice. A background spectrum of the clean, empty crystal must be acquired immediately prior to sample analysis.

-

Sample Application: Apply a single drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

-

Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal immediately after analysis using an appropriate solvent.

-

Spectral Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound is characterized by distinct absorptions arising from its two key structural features: the tert-butyl group and the epoxide ring.

Key Vibrational Modes and Their Assignments

The following table summarizes the principal absorption bands and their corresponding vibrational assignments based on visual analysis of the experimental spectrum and established correlation tables.[3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2960 | Strong | Asymmetric C-H Stretch | tert-Butyl (CH₃) |

| ~2870 | Medium | Symmetric C-H Stretch | tert-Butyl (CH₃) |

| ~1465 | Medium | Asymmetric C-H Bend (Scissoring) | tert-Butyl (CH₂) |

| ~1365 | Strong | Symmetric C-H Bend (Umbrella) | tert-Butyl |

| ~1250 | Medium | Asymmetric C-O-C Stretch | Epoxide Ring |

| ~900 | Medium-Strong | Symmetric C-O-C Stretch (Ring Breathing) | Epoxide Ring |

| ~840 | Medium | C-H Bend | Epoxide Ring |

Detailed Analysis of Spectral Regions

-

The C-H Stretching Region (3000-2850 cm⁻¹): The spectrum is dominated by strong absorptions just below 3000 cm⁻¹, characteristic of sp³ C-H bonds. The prominent peaks around 2960 cm⁻¹ and 2870 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the methyl groups within the tert-butyl moiety, respectively.[3]

-

The Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of structural information.

-

tert-Butyl Vibrations: A hallmark of the tert-butyl group is a strong, often split, absorption due to symmetric C-H bending (umbrella mode) around 1365 cm⁻¹. This, coupled with the asymmetric bending (scissoring) mode near 1465 cm⁻¹, provides strong evidence for the presence of this group.

-

Epoxide Ring Vibrations: The most diagnostic peaks for the epoxide functional group reside in this region. The asymmetric C-O-C stretching vibration typically appears as a medium-intensity band around 1250 cm⁻¹.[5] Furthermore, a medium to strong absorption between 950-810 cm⁻¹ is characteristic of the symmetric C-O-C "ring breathing" mode.[5] Another key indicator is the C-H bending of the epoxide ring, which is observed around 840 cm⁻¹.

-

Quality Control: Identifying Potential Impurities

FT-IR spectroscopy is a powerful tool for assessing the purity of this compound. A common impurity is the corresponding diol, 3,3-dimethyl-1,2-butanediol , formed through acid- or base-catalyzed hydrolysis of the epoxide ring. The presence of this diol is readily identified by a very strong and broad absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl groups. The absence of this band is a key indicator of a pure, unhydrolyzed sample.

Visualizing the Analysis

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure with its key vibrational modes and the overall FT-IR analysis workflow.

Caption: Molecular structure and key FT-IR vibrational modes.

Caption: Workflow for ATR-FTIR analysis of liquid samples.

Conclusion

FT-IR spectroscopy is an indispensable technique for the structural elucidation and quality assessment of this compound. By understanding the characteristic absorption frequencies of the epoxide ring and the tert-butyl group, researchers can rapidly confirm the identity and purity of their material. The ATR-FTIR method, in particular, offers a simple and efficient workflow, making it ideal for routine analysis in both research and industrial settings. This guide provides the foundational knowledge for scientists to confidently apply this technique and interpret the resulting spectral data.

References

-

Chegg.com. (2020). FTIR Common Name: IUPAC Name: 3,3-dimethyl-1-2, epoxybutane. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared absorption peaks used for evaluation of the resin dispersion. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyloxirane. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyloxirane. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Mass spectrometry of tert-Butyl ethylene oxide

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl ethylene oxide, also known as 3,3-dimethyl-1,2-epoxybutane, is a valuable building block in organic synthesis and pharmaceutical development.[1] Its strained oxirane ring makes it a reactive intermediate for the introduction of the bulky tert-butyl group and for the formation of various functionalized molecules.[2] Understanding the structural properties of this compound and its derivatives is paramount, and mass spectrometry stands as a cornerstone analytical technique for its characterization.

This guide provides a detailed exploration of the mass spectrometric behavior of tert-Butyl ethylene oxide, with a focus on electron ionization (EI) and an outlook on chemical ionization (CI) techniques. We will delve into the fragmentation pathways, provide field-proven experimental protocols, and offer insights into the interpretation of the resulting mass spectra.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

The Electron Ionization Mass Spectrum of tert-Butyl Ethylene Oxide

The mass spectrum of tert-Butyl ethylene oxide is characterized by a series of fragment ions, with the molecular ion being of low abundance. The spectrum is dominated by a base peak at m/z 57, corresponding to the highly stable tert-butyl cation.[4]

Fragmentation Analysis: A Mechanistic Perspective

The fragmentation of tert-Butyl ethylene oxide upon electron ionization is governed by the stability of the resulting carbocations and radical species. The tert-butyl group, with its ability to stabilize a positive charge, dictates the major fragmentation pathways.

-